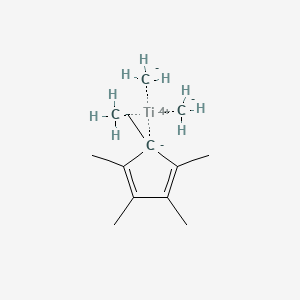
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium ion coordinated with a pentamethylcyclopentadienyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene. This intermediate is then further methylated to produce 1,2,3,4,5-pentamethylcyclopentadiene .
Industrial Production Methods
Large-scale production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves a three-step process starting from 2,3,4,5-tetramethyl-2-cyclopentenone and methylmagnesium chloride . The resulting compound is then reacted with titanium tetrachloride to form the desired organometallic complex.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclopentadienyl cations.
Reduction: Reduction reactions can yield cyclopentadienyl anions.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Transition metal catalysts like palladium and platinum are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl derivatives and metal complexes .
Scientific Research Applications
Chemistry
In chemistry, 1,2,3,4,5-pentamethylcyclopentadiene is used as a ligand in the synthesis of organometallic complexes. These complexes are valuable in catalysis, particularly in polymerization reactions and hydrogenation processes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including high-performance polymers and coatings. Its role as a catalyst in various chemical processes also makes it valuable in industrial chemistry .
Mechanism of Action
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects involves coordination with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and polymerization. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound of 1,2,3,4,5-pentamethylcyclopentadiene, known for its use in the synthesis of metallocenes.
Methylcyclopentadiene: A partially methylated derivative with similar but less pronounced properties.
Tetramethylcyclopentadiene: Another derivative with four methyl groups, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly valuable in the synthesis of stable organometallic complexes and in catalytic applications where high reactivity is required .
Properties
Molecular Formula |
C13H24Ti |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChI Key |
KYUOMXNNAVEOBY-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















